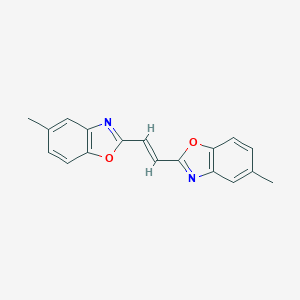

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Description

Properties

IUPAC Name |

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236908 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-65-7, 1041-00-5, 12224-12-3 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- (CAS: 1041-00-5) is particularly noteworthy for its potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C18H14N2O2

- Molecular Weight : 290.322 g/mol

- LogP : 4.26

- InChI Key : VKRZNAWSCAUDRQ-UHFFFAOYSA-N

Antibacterial and Antifungal Activity

Benzoxazole derivatives have demonstrated significant antibacterial and antifungal properties. In a study evaluating various benzoxazole compounds, it was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Notably, compounds with specific substitutions on the benzoxazole ring showed enhanced efficacy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-nitro-2-cyclohexyl Benzoxazole | 3.12 | Active against Bacillus subtilis |

| Benzoxazole Derivative A | 5.00 | Active against Escherichia coli |

| Benzoxazole Derivative B | 4.50 | Active against Staphylococcus aureus |

Anticancer Activity

Research indicates that Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- exhibits promising anticancer properties. A notable study reported its cytotoxic effects on various human cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | High cytotoxicity |

| MCF-7 (Breast Cancer) | 30 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 25 | Significant cytotoxicity |

The compound's mechanism of action may involve the inhibition of DNA topoisomerase activity, which is crucial for DNA replication and cell division in cancer cells.

Anti-inflammatory Activity

Benzoxazole derivatives have also been studied for their anti-inflammatory effects. One study highlighted that these compounds can inhibit COX-2 mediated reactions, which are significant in inflammatory processes. The derivative showed a reduction in inflammatory markers in vitro.

Case Studies

-

Study on Antimicrobial Activity :

A comprehensive evaluation of various benzoxazole derivatives revealed that modifications at the nitrogen position significantly impacted antimicrobial efficacy. The study concluded that specific substitutions enhance the binding affinity to bacterial targets. -

Anticancer Efficacy in Animal Models :

In vivo studies using murine models demonstrated that treatment with Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- resulted in substantial tumor reduction in xenograft models of breast cancer. -

Inflammatory Disease Models :

Research indicated that this benzoxazole derivative significantly reduced edema and inflammatory cytokine levels in models of induced inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethylene or Alternative Linkers

2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole (CAS 1533-45-5)

- Structure : Features a phenylene linker instead of ethylene, connecting two benzoxazole units via para-substituted benzene rings.

- Application : Used in optical brightening and photostabilization, though its fluorescence efficiency may differ due to the rigid aromatic linker .

BBOT (2,5-Bis(5-t-butyl-2-benzoxazol-2-yl)thiophene; CAS 7128-64-5)

- Structure : Substitutes the ethylene linker with a thiophene ring and incorporates tert-butyl groups at the 5-position of benzoxazole.

- Properties : Higher molecular weight (430.6 g/mol ) and enhanced thermal stability compared to the target compound.

- Application : A commercial fluorescent brightener for polymers, with improved solubility in organic solvents due to the tert-butyl substituents .

Derivatives with Functionalized Substituents

4,7-Bis((4-(2-ethylhexyl)phenyl)ethynyl)benzo[c][1,2,5]oxadiazole (9a)

- Structure : Contains ethynyl spacers and 2-ethylhexyl side chains attached to a benzoxadiazole core.

- Properties : Melting point of 175°C , with IR absorption at 2,970 cm⁻¹ (C≡C stretch) and a molecular weight of 681.38 g/mol .

- Application : Used in luminescent materials due to extended π-conjugation from ethynyl groups, which enhance electronic transitions .

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

Comparative Analysis of Key Properties

Table 1: Physical and Functional Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Melting Point | LogP | Key Application |

|---|---|---|---|---|---|---|---|

| Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] | 1041-00-5 | C₁₈H₁₄N₂O₂ | 290.32 | 5-methyl, ethylene linker | Not reported | 4.26 | Fluorescent brightening |

| BBOT | 7128-64-5 | C₂₆H₂₆N₂O₂S | 430.6 | t-butyl, thiophene linker | Not reported | ~5.2* | Polymer brightening |

| 4,7-Bis((4-(2-ethylhexyl)phenyl)ethynyl)benzooxadiazole | - | C₄₀H₄₄N₁₀O | 681.38 | ethylhexyl, ethynyl linker | 175°C | ~7.0* | Luminescent materials |

| 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole | 1533-45-5 | C₂₀H₁₂N₂O₂ | 312.32 | phenylene linker | Not reported | ~4.8* | Photostabilization |

*Estimated based on structural analogs.

Key Observations:

Linker Impact : Ethylene linkers (as in the target compound) provide flexibility and moderate conjugation, whereas rigid linkers like thiophene or phenylene enhance thermal stability and π-orbital overlap, affecting fluorescence wavelength .

Substituent Effects: Alkyl chains (e.g., 2-ethylhexyl) improve solubility in non-polar matrices, while electron-withdrawing groups (e.g., tetrazoles) shift applications toward bioactive uses .

LogP and Applications : Higher LogP values (e.g., 7.0 for ethynyl derivatives) correlate with better compatibility in hydrophobic environments, whereas the target compound's LogP (4.26) suits aqueous-organic mixed systems .

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

A widely adopted method involves the reaction of 2-aminophenol derivatives with carbonyl compounds (e.g., aldehydes or carboxylic acids) under acidic or catalytic conditions. For 5-methylbenzoxazole synthesis, 3-amino-4-hydroxy-5-methylbenzoate serves as a key intermediate.

Procedure :

-

Methyl 3-amino-4-hydroxy-5-methylbenzoate is refluxed with a carbonyl source (e.g., acetic anhydride or aldehydes) in ethanol or toluene.

-

Cyclization occurs via elimination of water or alcohol, forming the benzoxazole ring.

Example :

Reaction of methyl 3-amino-4-hydroxy-5-methylbenzoate with acetyl chloride yields 5-methylbenzoxazole-2-carboxylate , which is hydrolyzed to the free acid for further functionalization.

Nickel-Catalyzed Aerobic Oxidation

Recent advancements employ Ni-SiO₂ as a heterogeneous catalyst for one-pot benzoxazole synthesis from 2-aminophenol and aldehydes.

Optimized Conditions :

-

Catalyst: 20 mol% Ni-SiO₂

-

Solvent: Ethanol

-

Temperature: Ambient (25°C)

Mechanism :

The nickel catalyst facilitates oxidative dehydrogenation, enabling condensation between 2-aminophenol and aldehydes without requiring harsh acids or high temperatures.

Formation of the 1,2-Ethenediyl Bridge

Connecting two 5-methylbenzoxazole units via an ethylene spacer demands selective coupling at the 2-position. Two strategies are explored:

Wittig Reaction with Formylbenzoxazoles

-

Synthesis of 2-Formyl-5-methylbenzoxazole :

-

Oxidation of 2-hydroxymethyl-5-methylbenzoxazole (e.g., using MnO₂).

-

-

Wittig Coupling :

Challenges :

-

Steric hindrance from methyl groups may reduce coupling efficiency.

-

Requires anhydrous conditions and inert atmosphere.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 2-bromo-5-methylbenzoxazole and 1,2-bis(boronic acid)ethylene offers a modular approach:

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

Limitations :

-

Availability of 2-bromo-5-methylbenzoxazole precursors.

-

Competing homocoupling side reactions.

Integrated One-Pot Synthesis

Combining benzoxazole formation and ethylene bridging in a single step enhances efficiency:

Protocol :

-

React 3-amino-4-hydroxy-5-methylbenzoate with glyoxal (a two-carbon aldehyde) in the presence of Ni-SiO₂.

-

The catalyst promotes simultaneous cyclization and ethylene bridge formation via double condensation.

Advantages :

-

Avoids isolation of intermediates.

-

Reduces reaction time and purification steps.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 20 mol% | Maximizes turnover |

| Solvent | Ethanol | Enhances solubility |

| Temperature | 25°C | Prevents decomposition |

Industrial-Scale Considerations

The patent US5151523A outlines a scalable method for benzoxazole derivatives using polyethylene glycol (PLURIOL 400E) as a reaction medium. Adapting this for the target compound:

Steps :

-

Drying and Melting : Acetamidophenol derivatives are dried in a paddle dryer to remove moisture.

-

Cyclization : Heated to 160–170°C with PLURIOL 400E to form benzoxazole rings.

-

Distillation : Water and product are removed continuously to drive the reaction.

Key Modifications :

-

Substitute acetamidophenol with 5-methyl-2-aminophenol derivatives.

-

Introduce glyoxal during cyclization to form the ethylene bridge.

Challenges and Mitigation Strategies

-

Regioselectivity :

-

Bridge Stability :

-

Catalyst Deactivation :

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]?

Answer:

The compound is typically synthesized via condensation reactions. A general approach involves refluxing 5-methyl-2-hydroxybenzoxazole with a vinylating agent (e.g., acetylene derivatives) in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid or sulfuric acid). For example, a modified method inspired by triazole synthesis ( ) can be adapted:

- Dissolve 5-methyl-2-hydroxybenzoxazole (0.01 mol) in absolute ethanol.

- Add 5 drops of glacial acetic acid and 0.01 mol of 1,2-dibromoethylene.

- Reflux for 6–8 hours, followed by solvent evaporation under reduced pressure.

- Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Characterization should include FTIR (to confirm C=C and benzoxazole ring vibrations) and H/C NMR (to verify ethylene bridge integration and substituent effects) .

Basic: How can the fluorescence properties of this compound be systematically characterized?

Answer:

Fluorescence characterization requires:

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., ~350–370 nm for benzoxazole derivatives) to identify π→π* transitions .

- Emission Spectroscopy : Record fluorescence spectra (excitation at λmax of absorption) in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism.

- Quantum Yield Calculation : Use quinine sulfate as a reference standard (quantum yield = 0.54 in 0.1 M H2SO4) to quantify emission efficiency .

- Lifetime Measurements : Time-resolved fluorescence spectroscopy to study excited-state dynamics.

Advanced: How do computational methods (e.g., DFT) elucidate the electronic structure and fluorescence mechanism?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

- Optimize the ground-state geometry and predict HOMO-LUMO gaps (~3–4 eV for benzoxazole derivatives), correlating with experimental absorption spectra .

- Simulate excited-state transitions using Time-Dependent DFT (TD-DFT) to identify charge-transfer states responsible for fluorescence .

- Analyze substituent effects (e.g., methyl groups at position 5) on conjugation and emission intensity. Pair computational results with experimental data to validate models .

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and correlate with fluorescence quenching .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>250°C expected due to aromatic stabilization) .

- Kinetic Studies : Apply Arrhenius equations to degradation data (e.g., at 40–80°C) to calculate activation energy and shelf-life predictions .

Advanced: How can researchers evaluate potential biological interactions (e.g., DNA binding or enzyme inhibition) of this compound?

Answer:

- DNA Binding :

- Enzyme Inhibition :

Basic: What analytical techniques are critical for confirming structural purity?

Answer:

- Elemental Analysis (EA) : Verify C, H, N, O content within ±0.3% of theoretical values.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 290.32 for C18H14N2O2) .

- X-ray Crystallography : Resolve crystal structure to confirm ethylene bridge geometry and planarity .

Advanced: What are the mechanistic pathways for photodegradation of this compound?

Answer:

- Photolysis Experiments : Expose solutions to UV light (254 nm) and analyze by LC-MS to identify degradation products (e.g., hydroxylated or cleaved derivatives) .

- Reactive Oxygen Species (ROS) Scavengers : Add NaN3 (quencher of singlet oxygen) or DMSO (OH• scavenger) to elucidate degradation pathways .

- Computational Modeling : Simulate bond dissociation energies (BDEs) to predict vulnerable sites (e.g., ethylene bridge) .

Basic: What safety protocols are essential during handling?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 4°C, away from light and oxidizing agents .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced fluorescence?

Answer:

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH3 at position 5) to lower LUMO energy and redshift emission .

- Rigidification : Replace the ethylene bridge with a conjugated diyne to enhance planarity and quantum yield .

- Solubility Optimization : Attach polar groups (e.g., -SO3Na) to improve aqueous compatibility for bioimaging applications .

Advanced: What regulatory considerations apply to environmental release studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.